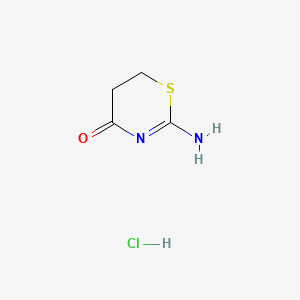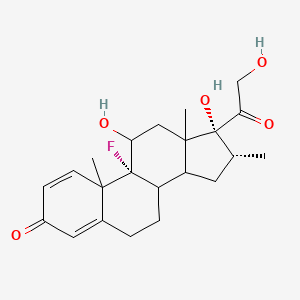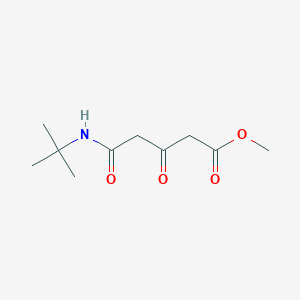
N-(Trifluoroacetyl)-N'-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TFATU , is a synthetic organic compound. Its chemical structure consists of a trifluoroacetyl group attached to a urea moiety, with an additional trifluoromethyl-substituted phenyl ring. TFATU is widely used as a reagent in organic synthesis due to its unique properties.
Méthodes De Préparation
a. Synthetic Routes: TFATU can be synthesized through several routes. One common method involves the reaction of trifluoroacetic anhydride with aniline to form the corresponding trifluoroacetyl anilide. Subsequent treatment with phosgene or triphosgene leads to the formation of TFATU. The overall synthetic pathway is as follows:
Aniline+Trifluoroacetic Anhydride→Trifluoroacetyl AnilideTrifluoroacetyl Anilide+Phosgene or Triphosgene→TFATU
b. Industrial Production: TFATU is commercially available and can be purchased from chemical suppliers. large-scale industrial production typically follows the synthetic routes mentioned above.
Analyse Des Réactions Chimiques
a. Reactivity: TFATU participates in various chemical reactions:
Acylations: TFATU acts as an acylating agent, transferring the trifluoroacetyl group to nucleophiles such as amines, alcohols, and thiols.
Urea Formation: The urea moiety in TFATU can react with primary amines to form ureas.
Amide Formation: TFATU can react with carboxylic acids to form amides.
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Commonly used solvents include dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN).
Temperature: Reactions typically occur at room temperature or slightly elevated temperatures.
c. Major Products: The major products formed from TFATU reactions include trifluoroacetylated amines, ureas, and amides.
Applications De Recherche Scientifique
TFATU finds applications in various fields:
Organic Synthesis: TFATU is a versatile reagent for acylation reactions, making it valuable in the preparation of pharmaceutical intermediates and fine chemicals.
Peptide Synthesis: It is commonly used for peptide coupling reactions.
Medicinal Chemistry: Researchers utilize TFATU in drug discovery and development.
Mécanisme D'action
The exact mechanism by which TFATU exerts its effects depends on the specific reaction. In acylations, it transfers the trifluoroacetyl group to the nucleophile, forming a new bond. In peptide synthesis, it facilitates amide bond formation between amino acids.
Comparaison Avec Des Composés Similaires
TFATU’s uniqueness lies in its trifluoroacetyl group, which imparts enhanced reactivity and stability compared to other acylating agents. Similar compounds include benzoyl chloride, acetyl chloride, and other acyl chlorides.
Propriétés
Numéro CAS |
340263-96-9 |
|---|---|
Formule moléculaire |
C10H6F6N2O2 |
Poids moléculaire |
300.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]acetamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)5-2-1-3-6(4-5)17-8(20)18-7(19)10(14,15)16/h1-4H,(H2,17,18,19,20) |
Clé InChI |
KTYHTAPRHUMVJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate](/img/structure/B12005332.png)




![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12005368.png)
![5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)

![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12005387.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)


